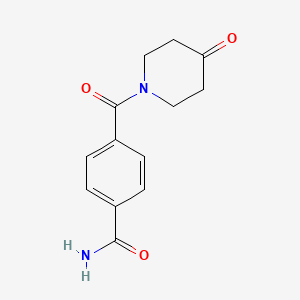![molecular formula C10H12N2O2 B8188502 1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188502.png)
1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One of the efficient methods to synthesize naphthyridine derivatives involves multicomponent reactions.
Friedländer Approach: This method involves the condensation of 2-aminopyridine with carbonyl compounds under acidic or basic conditions to form naphthyridine derivatives.
Hydroamination and Cyclization: Hydroamination of terminal alkynes followed by Friedländer cyclization can also be used to synthesize naphthyridine derivatives.
Industrial Production Methods: Industrial production methods for naphthyridine derivatives often involve the optimization of the above synthetic routes to achieve higher yields and purity. The use of metal-catalyzed reactions and green chemistry approaches are also explored to make the process more eco-friendly and cost-effective .
Types of Reactions:
Oxidation: Naphthyridine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the naphthyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common for introducing different substituents onto the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine N-oxides, while reduction can yield various reduced naphthyridine derivatives .
Aplicaciones Científicas De Investigación
1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone has several scientific research applications:
Medicinal Chemistry: Naphthyridine derivatives are explored for their potential as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant agents.
Materials Science: These compounds are used in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems.
Coordination Chemistry: Naphthyridine derivatives serve as ligands in coordination complexes, which have applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
1,6-Naphthyridine Derivatives: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
1,8-Naphthyridine Derivatives: These compounds have nitrogen atoms at different positions, leading to variations in their chemical and biological properties.
Uniqueness: 1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Propiedades
IUPAC Name |
7-acetyl-2,5,6,8-tetrahydro-2,7-naphthyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)12-3-2-8-4-10(14)11-5-9(8)6-12/h4-5H,2-3,6H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYAVALDOHLBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=O)NC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester](/img/structure/B8188471.png)

![(5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8188476.png)
![1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188481.png)
![1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone hydrochloride](/img/structure/B8188489.png)


![2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester](/img/structure/B8188529.png)
![Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B8188531.png)
